molecular formula C20H16O8 B1458485 Ethylene Terephthalate Cyclic Dimer CAS No. 24388-68-9

Ethylene Terephthalate Cyclic Dimer

Cat. No.: B1458485
CAS No.: 24388-68-9
M. Wt: 384.3 g/mol
InChI Key: NFFNGYZBZAPKKE-UHFFFAOYSA-N
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Description

Ethylene Terephthalate Cyclic Dimer is a complex organic compound with the molecular formula C20H16O8 . . This compound is characterized by its unique tricyclic structure, which includes multiple oxygen atoms and conjugated double bonds.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Ethylene Terephthalate Cyclic Dimer has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. Its tricyclic structure allows it to engage in multiple pathways, including binding to specific receptors or enzymes. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for diverse biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

3,6,13,16-tetraoxatricyclo[16.2.2.28,11]tetracosa-1(21),8,10,18(22),19,23-hexaene-2,7,12,17-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O8/c21-17-13-1-2-14(4-3-13)18(22)26-11-12-28-20(24)16-7-5-15(6-8-16)19(23)27-10-9-25-17/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFNGYZBZAPKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017125
Record name 3,6,13,16-tetraoxatricyclo[16.2.2^28,11]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24388-68-9
Record name 3,6,13,16-tetraoxatricyclo[16.2.2^28,11]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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